3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide
Description
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide is a complex organic compound that features a quinoline ring system fused with a sulfonyl group and a benzamide moiety
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(23-19-11-2-1-3-12-19)18-9-6-13-20(16-18)28(26,27)24-15-7-10-17-8-4-5-14-21(17)24/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYCXDRRCKBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline ring, followed by the introduction of the sulfonyl group and finally the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzamide ring.
Scientific Research Applications
3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoline ring system may also interact with nucleic acids or other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dihydro-2H-quinolin-1-yl)-propionic acid
- 1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenyl-propenone
- 3,4-dihydro-2(1H)-quinolinone
Uniqueness
What sets 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-phenylbenzamide apart from similar compounds is the presence of both the sulfonyl and benzamide groups, which confer unique chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
